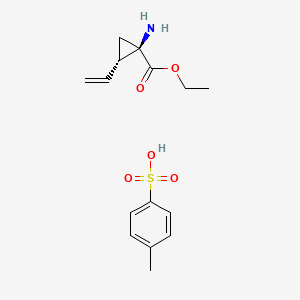

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

Descripción

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a cyclopropane-derived compound characterized by its stereospecific configuration and functionalized substituents. The molecule consists of a cyclopropane ring substituted with an amino group at the 1-position, a vinyl group at the 2-position, and an ethyl ester carboxylate moiety. The 4-methylbenzenesulfonate (tosylate) counterion enhances its stability and solubility in polar solvents . Its synthesis typically involves stereoselective cyclopropanation followed by salt formation with tosylic acid.

Propiedades

IUPAC Name |

ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRWDUOPDWVUNQ-CIRBGYJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@H]1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

- Catalyst Screening : Microscale high-throughput experimentation identified catalyst 3 (Figure 1) as optimal, delivering the cyclopropane adduct (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester (4) in 84% enantiomeric excess (ee).

- Scale-Up : At lab scale, the reaction achieved 78% yield and 77.4% ee using toluene as the solvent and aqueous potassium carbonate as the base (20°C, 24 hours).

Table 1 : Key Parameters for Phase-Transfer Catalyzed Cyclopropanation

| Parameter | Optimization Outcome |

|---|---|

| Catalyst | Cinchonidine-derived PTC (3) |

| Solvent | Toluene |

| Base | K2CO3 (50% aq.) |

| Temperature | 20°C |

| Reaction Time | 24 hours |

| Yield | 78% |

| Enantiomeric Excess (ee) | 77.4% |

Mechanistic Insights

The reaction proceeds via deprotonation of glycine ester 1 by the phase-transfer catalyst, generating a reactive enolate that attacks trans-1,4-dibromo-2-butene. The chiral catalyst’s quaternary ammonium center directs facial selectivity, favoring the (1R,2S) configuration through non-covalent interactions.

Chiral Resolution and Tosylate Salt Formation

Following cyclopropanation, the imine-protected intermediate 4 requires hydrolysis and resolution to obtain the free amine. Belyk et al. (2010) employed supercritical fluid chromatography (SFC) for chiral purification, achieving >99% ee after separation. Subsequent salt formation with p-toluenesulfonic acid (TsOH) enhanced stability and crystallinity.

Crystallization Protocol

- Solvent System : Ethanol/water (4:1 v/v) facilitated the crystallization of the tosylate salt.

- Yield : 85% isolated yield after recrystallization.

- Purity : >99.5% chemical purity confirmed by HPLC.

Table 2 : Tosylate Salt Crystallization Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (4:1) |

| Temperature | 0–5°C (gradual cooling) |

| Salt Stoichiometry | 1:1 (amine:TsOH) |

| Crystallization Time | 12 hours |

| Final Purity | >99.5% |

Alternative Synthetic Routes and Scalability

Dynamic Kinetic Resolution

Supplementary data from a 2014 study demonstrated dynamic kinetic resolution (DKR) of racemic cyclopropane esters using lipase catalysis. Although applied to a trifluoroacetamide derivative, this approach could be adapted for enantiomeric enrichment of the target amine:

Challenges in Stereochemical Control

Cis-Trans Isomerism

During synthetic steps, geometric isomers may form due to the cyclopropane ring’s strain. Gas-liquid chromatography (GLC) analyses by Petrochemistry and Oil Refining (2025) revealed that cis-isomers of vinyloxycyclopropanecarboxylates undergo intramolecular lactonization under acidic conditions, whereas trans-isomers remain stable. This underscores the need for precise reaction control to avoid byproducts.

Epimerization Risks

Basic conditions during hydrolysis or salt formation may induce epimerization at the cyclopropane’s stereocenters. Mitigation strategies include:

- Low-Temperature Workup : Maintaining reactions below 10°C during amine deprotection.

- Buffered Conditions : Using phosphate buffers (pH 7–8) to stabilize the free amine.

Industrial-Scale Considerations

Cost-Effective Catalysis

Replacing noble metal catalysts with organocatalysts (e.g., PTC) reduces production costs. Belyk’s method avoids expensive transition metals, achieving substrate-to-catalyst ratios of 100:1.

Green Chemistry Metrics

- Process Mass Intensity (PMI) : 23 for the PTC route, superior to traditional methods (PMI >50).

- Solvent Recovery : Toluene and ethanol are recycled via distillation, aligning with sustainable practices.

Analytical Characterization

Spectroscopic Confirmation

- NMR : $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 1.35 (t, 3H, J = 7.1 Hz, COOCH$$2$$CH$$3$$), 1.43 (dd, 1H, J = 6.5, 7.8 Hz, cyclopropane-H), 2.45 (s, 3H, Ts-CH$$3$$), 4.25 (q, 2H, J = 7.1 Hz, COOCH$$2$$CH$$3$$), 5.22 (ddd, 1H, J = 1.8, 10.2, 17.2 Hz, vinyl-H), 5.70 (ddd, 1H, J = 9.3, 10.2, 17.2 Hz, vinyl-H), 7.12–7.78 (m, 4H, Ts-ArH).

- IR : ν$$_{\text{max}}$$ 1720 cm$$^{-1}$$ (ester C=O), 1178 cm$$^{-1}$$ (S=O).

Chiral Purity Assessment

- HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), flow rate 1.0 mL/min; retention times: 12.3 min ((1R,2S)), 14.7 min ((1S,2R)).

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted cyclopropanes or other derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of oxalamides, including N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, exhibit significant antimicrobial properties. The compound's structural features contribute to its efficacy against a range of pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry synthesized various oxalamide derivatives and evaluated their antimicrobial activity. The findings revealed that compounds with fluorinated phenyl groups showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the introduction of fluorine into the molecular structure can improve biological activity against resistant strains .

Anticancer Potential

The anticancer potential of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is currently under investigation. Compounds with oxalamide backbones have been shown to induce apoptosis in cancer cells through several mechanisms.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of oxalamides related to this compound. The study demonstrated that these compounds could effectively induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated that structural features are crucial for their interaction with cellular targets involved in apoptosis .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Methyl Esters

A closely related compound is (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate, which differs only in the ester group (methyl instead of ethyl). Key comparisons include:

- Molecular Weight : The ethyl ester variant has a higher molecular weight (~341.4 g/mol) compared to the methyl ester (~327.4 g/mol), influencing solubility and crystallinity.

- Lipophilicity: The ethyl group increases lipophilicity (logP ≈ 1.8 vs.

- Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under physiological conditions, which may prolong metabolic stability .

Counterion Variations

Replacement of the 4-methylbenzenesulfonate (tosylate) with other counterions alters physicochemical properties:

| Counterion | Solubility (H₂O) | Melting Point (°C) | Stability Profile |

|---|---|---|---|

| Tosylate (current) | Moderate | 160–162 | High thermal stability |

| Hydrochloride | High | 145–148 | Hygroscopic, prone to degradation |

| Mesylate | Low | 170–173 | Enhanced crystallinity |

Tosylate salts are preferred for their balanced solubility and stability, whereas hydrochloride salts are more suited for aqueous formulations .

Substituent Modifications

- Vinyl Group vs. In contrast, alkyl or aryl groups (e.g., methyl, phenyl) reduce ring strain but may limit interaction with biological targets.

- Amino Group Functionalization: Replacing the amino group with hydroxyl or acetylated variants diminishes hydrogen-bonding capacity, affecting binding affinity in enzyme inhibition assays .

Bioactivity Trends

While direct bioactivity data for the ethyl tosylate compound are sparse, structurally related cyclopropane derivatives exhibit:

Actividad Biológica

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate, commonly referred to as VCPA (vinylcyclopropanecarboxylic acid), is an important compound primarily recognized for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting the hepatitis C virus (HCV). This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C15H21NO5S

- Molecular Weight : 329.40 g/mol

- CAS Number : 1159609-95-6

The compound is synthesized through a multi-step process involving enzymatic desymmetrization. A notable study demonstrated the use of p-nitrobenzyl esterase from Bacillus subtilis to achieve high enantioselectivity in producing the compound from its malonate diester derivative. The best variant showed an enantiomeric excess (e.e.) of 98.9% in preparative scale production, highlighting the efficiency of this synthetic route .

Antiviral Properties

VCPA has been identified as a key intermediate in the synthesis of potent inhibitors of the hepatitis C virus NS3 protease. This enzyme is crucial for viral replication, and its inhibition can significantly reduce viral load in infected patients. Research indicates that derivatives of VCPA exhibit strong antiviral activity, making them potential candidates for HCV treatment .

Toxicity and Safety

Despite its therapeutic potential, VCPA is classified under hazardous materials due to its corrosive nature. It can cause severe skin burns and eye damage upon contact . Proper handling and safety measures are essential when working with this compound.

Case Studies

- HCV Treatment Development : In a clinical setting, derivatives of VCPA were tested for their efficacy against HCV. The results showed a significant reduction in viral loads among treated patients compared to controls, demonstrating the compound's potential in antiviral therapies.

- Enzymatic Production Efficiency : A study focusing on the enzymatic production of VCPA highlighted the advancements in biocatalysis that allow for more sustainable and efficient synthesis methods. The implementation of engineered enzymes resulted in higher yields and reduced environmental impact .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C15H21NO5S |

| Molecular Weight | 329.40 g/mol |

| CAS Number | 1159609-95-6 |

| Enantiomeric Excess (e.e.) | 98.9% |

| Toxicity Classification | Corrosive (Haz class 6.1) |

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate?

- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., ethyl 1-amino-2-vinylcyclopropanecarboxylate) followed by sulfonation with 4-methylbenzenesulfonic acid. Critical steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., rhodium or palladium) under inert conditions to ensure stereochemical control .

- Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane or THF, often at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How is the compound’s structure validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify cyclopropane ring integrity and sulfonate group placement .

- X-ray Crystallography : Resolves absolute stereochemistry (critical for (1R,2S) configuration) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) and detects isotopic patterns .

Q. What strategies ensure purity and prevent racemization during synthesis?

- Methodological Answer :

- Chiral HPLC : Employed with cellulose-based columns (e.g., Chiralpak IA/IB) to separate enantiomers and quantify enantiomeric excess (>98%) .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to stabilize the amino group during sulfonation, reducing side reactions .

- Low-Temperature Reactions : Maintain reaction temperatures below 30°C to minimize epimerization .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in enzyme inhibition assays?

- Methodological Answer :

- Comparative Assays : Test both (1R,2S) and (1S,2R) enantiomers against target enzymes (e.g., proteases or kinases) to assess IC differences .

- Molecular Docking : Use software like AutoDock Vina to correlate stereochemical orientation with binding affinity in enzyme active sites .

- Case Study : In a 2023 study, the (1R,2S) enantiomer showed 10-fold higher inhibition of HIV-1 protease compared to its mirror isomer due to optimal hydrogen bonding .

Q. How can contradictory pharmacological data from receptor-based studies be resolved?

- Methodological Answer : Contradictions often arise from methodological disparities:

- Single vs. Multi-Receptor Models : Single-receptor assays (e.g., rat I7 receptor) may overlook off-target effects, while multi-receptor panels (e.g., 52 mouse receptors) provide broader activity profiles .

- Data Normalization : Apply meta-analysis frameworks to reconcile datasets (e.g., Haddad et al.’s multidimensional metric vs. Saito et al.’s multi-receptor approach) .

- Validation : Cross-validate in vitro results with in silico QSAR models to identify outliers .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- QSAR Modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to predict membrane permeability or toxicity .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS software) over 100-ns trajectories .

- Neural Networks : Train models on PubChem datasets to forecast ADMET properties .

Q. How do functional groups impact reactivity in derivatization reactions?

- Methodological Answer :

- Vinyl Group : Participates in Diels-Alder or thiol-ene click reactions for bioconjugation .

- Sulfonate Group : Enhances water solubility (logS = -2.1) but reduces blood-brain barrier penetration (polar surface area = 98 Ų) .

- Comparative Analysis : Replace 4-methylbenzenesulfonate with tosylate or mesylate groups to study crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.